molecular formula C14H11FO2 B6364093 4-(4-Acetylphenyl)-3-fluorophenol CAS No. 1225902-96-4

4-(4-Acetylphenyl)-3-fluorophenol

Cat. No.: B6364093
CAS No.: 1225902-96-4
M. Wt: 230.23 g/mol
InChI Key: RGAMMNSIDXAKLL-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-3-fluorophenol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenyl)-3-fluorophenol typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boronic acids and palladium catalysts to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of solvents like ethanol or dichloromethane and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylphenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of 4-(4-Acetylphenyl)-3-fluoroketone.

    Reduction: Formation of 4-(4-Hydroxyphenyl)-3-fluorophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(4-Acetylphenyl)-3-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Acetylphenyl)-3-fluorophenol exerts its effects involves interactions with specific molecular targets. The acetyl and fluorophenol groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing biological processes.

Comparison with Similar Compounds

Uniqueness: 4-(4-Acetylphenyl)-3-fluorophenol is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[4-(2-fluoro-4-hydroxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)13-7-6-12(17)8-14(13)15/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMMNSIDXAKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680795
Record name 1-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225902-96-4
Record name 1-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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